![molecular formula C9H15N3 B1519079 3-异丙基-4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶 CAS No. 1177284-02-4](/img/structure/B1519079.png)

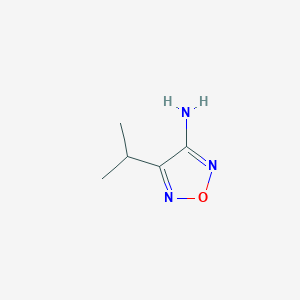

3-异丙基-4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶

描述

3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the linear formula C9H16N3Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound is in solid form .

Molecular Structure Analysis

The molecular structure of 3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be represented by the SMILES stringCC(C)C1=NNC2=C1CNCC2.Cl . This indicates that the compound contains a pyrazolo[4,3-c]pyridine core with an isopropyl group attached . Physical And Chemical Properties Analysis

The compound is a solid . It has a linear formula of C9H16N3Cl1 . Unfortunately, the sources do not provide more detailed physical and chemical properties such as density, melting point, or boiling point.科学研究应用

合成和生物医学应用

吡唑吡啶类化合物,包括与“3-异丙基-4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶”结构相关的化合物,是一类异环化合物,以其多样化的生物医学应用而闻名。这些化合物通过各种方法合成,可以从预先形成的吡唑或吡啶开始。它们在N1、C3、C4、C5和C6位置的取代基极大地影响其生物活性。这些化合物在抗过敏、抗癌和抗肿瘤活性方面发挥作用,展示了在新治疗剂开发中的显著潜力(Donaire-Arias et al., 2022)。

材料科学应用

在材料科学领域,特别是在有机发光二极管(OLEDs)的开发中,吡唑吡啶衍生物已被用作电子传输单元。这些化合物对于构建高效磷光OLEDs的双极主体材料至关重要。它们的结构多样性允许调节光电参数,使其在设计具有高电流效率和低效率衰减的器件方面具有价值。它们的应用延伸到白色OLEDs的制造,展示了吡唑吡啶衍生物在先进电子和光子技术中的广泛潜力(Li et al., 2016)。

防腐蚀性能

吡唑吡啶衍生物还被研究作为在酸性环境中对轻钢的腐蚀抑制剂的潜力。它们的合成和应用显示出腐蚀速率显著降低,为开发更高效和环保的防腐蚀剂提供了一个有希望的途径。这些研究突显了该化合物的多功能性,不仅在生物医学和材料科学应用中,还在工业应用中具有重要意义,其中耐腐蚀性至关重要(Dandia et al., 2013)。

安全和危害

The compound is classified under GHS07 for safety . The hazard statements include H302 (harmful if swallowed), H317 (may cause an allergic skin reaction), and H319 (causes serious eye irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P280 (wear protective gloves/protective clothing/eye protection/face protection), P333 + P313 (if skin irritation or rash occurs: Get medical advice/attention), and P337 + P313 (if eye irritation persists: Get medical advice/attention) .

作用机制

Target of Action

The primary target of 3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target for therapeutic intervention .

Mode of Action

3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine interacts with c-Met kinase, inhibiting its enzymatic activity . This inhibition disrupts the kinase’s normal function, leading to changes in cellular processes such as growth and migration .

Biochemical Pathways

The inhibition of c-Met kinase by 3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine affects several biochemical pathways. These include pathways involved in cell growth and survival, which are disrupted due to the reduced activity of the kinase .

Result of Action

The result of 3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine’s action is the inhibition of c-Met kinase activity, leading to decreased cellular growth and migration . This can potentially be beneficial in conditions where these processes are dysregulated, such as in certain types of cancer .

属性

IUPAC Name |

3-propan-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-6(2)9-7-5-10-4-3-8(7)11-12-9/h6,10H,3-5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSMLHACCMACCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC2=C1CNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxaspiro[4.5]decane-8-thiol](/img/structure/B1518996.png)

![N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide](/img/structure/B1518997.png)

![2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1519002.png)

![2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519004.png)

![Methyl 2-[(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1519007.png)

![2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine](/img/structure/B1519009.png)

![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B1519012.png)

![3-[(Hexyloxy)methyl]aniline](/img/structure/B1519015.png)